8-Methoxyphenanthro[3,4-d][1,3]dioxole

Nephrotoxicity Aristolochic Acid Analog Cytotoxicity Assay

8-Methoxyphenanthro[3,4-d][1,3]dioxole (CAS 35142-04-2) is a tetracyclic phenanthrene derivative featuring a methylenedioxy bridge and a single methoxy substituent, with the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol. It belongs to the phenanthro[3,4-d][1,3]dioxole class, which serves as the core scaffold for numerous bioactive natural products, most notably the aristolochic acids.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 35142-04-2
Cat. No. B14680312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyphenanthro[3,4-d][1,3]dioxole
CAS35142-04-2
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC3=C2C4=C(C=C3)OCO4
InChIInChI=1S/C16H12O3/c1-17-13-4-2-3-12-11(13)7-5-10-6-8-14-16(15(10)12)19-9-18-14/h2-8H,9H2,1H3
InChIKeyWYZHCCJSWRPBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyphenanthro[3,4-d][1,3]dioxole (CAS 35142-04-2): Core Phenanthrodioxole Scaffold for Non-Nitro Derivative Procurement


8-Methoxyphenanthro[3,4-d][1,3]dioxole (CAS 35142-04-2) is a tetracyclic phenanthrene derivative featuring a methylenedioxy bridge and a single methoxy substituent, with the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol [1]. It belongs to the phenanthro[3,4-d][1,3]dioxole class, which serves as the core scaffold for numerous bioactive natural products, most notably the aristolochic acids. Critically, this compound lacks both the nitro group at position 6 and the carboxylic acid at position 5, which are the defining structural features responsible for the potent nephrotoxicity and genotoxicity of aristolochic acids I and II [2]. This structural distinction positions the compound as a key non-toxic starting material or fragment for medicinal chemistry campaigns targeting the phenanthrodioxole space.

Procurement Risk of 8-Methoxyphenanthro[3,4-d][1,3]dioxole Substitution: Why Nitro-Containing Analogs Are Not Interchangeable


Within the phenanthrodioxole family, structural variations at positions 5, 6, and 8 dramatically alter safety and pharmacological profiles. The most common alternatives—aristolochic acid I (AAI, CAS 313-67-7) and aristolochic acid II (AAII)—are potent nephrotoxins and carcinogens due to their nitro group, which facilitates DNA adduct formation and induces significant apoptosis in renal epithelial cells at concentrations as low as 25 µM [1]. Generic substitution of the non-nitro scaffold with these nitro-containing analogs introduces unacceptable toxicological risk. Even among non-nitro analogs, the presence or absence of the 5-carboxylic acid group (as in aristolic acid, CAS 35142-05-3) alters lipophilicity, hydrogen bonding capacity, and target engagement potential, making simple interchange scientifically unsound. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation of 8-Methoxyphenanthro[3,4-d][1,3]dioxole (35142-04-2) Against Closest Analogs


Cytotoxicity Profile: Absence of Nitro Group Confers Significantly Reduced Renal Cell Toxicity vs. Aristolochic Acid I

The 8-Methoxyphenanthro[3,4-d][1,3]dioxole scaffold lacks the 6-nitro group, the critical toxophoric moiety of aristolochic acids. In comparative MTT assays on Madin-Darby canine kidney (MDCK) epithelial cells, denitroaristolochic acid II (dN-AAII)—which shares the non-nitro phenanthrodioxole core with the target compound—exhibited dramatically lower cytotoxicity than the nitro-containing aristolochic acid I (AAI). Significant apoptosis was induced by AAI at 25 µM after 24 hours, whereas dN-AAII required a 12-fold higher concentration (300 µM) to achieve a comparable apoptotic response [1]. This establishes a class-level safety margin: procurement of the non-nitro scaffold avoids the potent renal toxicity inherent to aristolochic acid I and II.

Nephrotoxicity Aristolochic Acid Analog Cytotoxicity Assay Safety Screening

Lipophilicity Advantage: Higher Computed LogP vs. Aristolic Acid for Enhanced Membrane Permeability

The target compound (8-Methoxyphenanthro[3,4-d][1,3]dioxole) exhibits an XLogP3 value of 4.2 [1], reflecting its neutral, non-zwitterionic character. In contrast, aristolic acid (CAS 35142-05-3), which bears a 5-carboxylic acid substituent, has a reported logP of 3.43 or 3.7 depending on the measurement method . The 0.5–0.8 log unit increase corresponds to a roughly 3- to 6-fold higher partition coefficient, predicting superior passive membrane permeability. This lipophilicity advantage is critical for central nervous system (CNS) target programs or intracellular target engagement where carboxylic acid-containing analogs may be penetration-limited.

Lipophilicity LogP Membrane Permeability Physicochemical Properties

Hydrogen Bond Donor Count: Zero HBD Enables Superior Synthetic Flexibility vs. Carboxylic Acid-Containing Analogs

8-Methoxyphenanthro[3,4-d][1,3]dioxole has a hydrogen bond donor (HBD) count of zero [1], whereas aristolic acid and all aristolochic acid derivatives contain at least one HBD from the 5-carboxylic acid group. This difference is non-trivial: HBD count correlates inversely with passive permeability and directly with efflux transporter recognition. The absence of HBDs in the target compound eliminates the metabolic conjugation liability (glucuronidation) of the acid, simplifies prodrug strategies, and permits unrestricted late-stage functionalization at position 5 without introducing additional polar surface area burden. In contrast, masking or removing the carboxylic acid from aristolic acid requires additional synthetic steps that may compromise yield and introduce racemization risks.

Hydrogen Bond Donors Synthetic Accessibility Prodrug Design Physicochemical Optimization

Validated Target Engagement: X-Ray Co-crystal Structure of the 5,6-Dicarboxylic Acid Derivative Bound to Mtb TrpD Enables Structure-Based Design

The 5,6-dicarboxylic acid derivative of the target scaffold (8-methoxyphenanthro[3,4-d][1,3]dioxole-5,6-dicarboxylic acid, ligand 17N) has been co-crystallized with anthranilate phosphoribosyltransferase (trpD) from Mycobacterium tuberculosis at 1.83 Å resolution (PDB ID: 3r6c) [1]. This structure reveals the binding mode of the phenanthrodioxole core within the enzyme active site, providing atomic-level guidance for fragment growing, scaffold hopping, and rational potency optimization. The parent compound (35142-04-2) serves as the direct synthetic precursor to this validated TrpD inhibitor, enabling purchasers to build upon a crystallographically confirmed target engagement pharmacophore.

X-ray Crystallography Tuberculosis TrpD Inhibitor Structure-Based Drug Design

Procurement-Ready Application Fields for 8-Methoxyphenanthro[3,4-d][1,3]dioxole (35142-04-2)


Anti-Tuberculosis Lead Optimization via Structure-Based Drug Design

The target compound serves as the direct synthetic precursor to the 5,6-dicarboxylic acid derivative that inhibits Mycobacterium tuberculosis anthranilate phosphoribosyltransferase (trpD), a validated target in tryptophan biosynthesis. The co-crystal structure (PDB 3r6c, 1.83 Å) provides the binding mode, enabling medicinal chemistry teams to design analogs with improved potency while avoiding the nephrotoxicity of aristolochic acid-based alternatives. The zero HBD scaffold facilitates late-stage diversification without introducing ADME liabilities. [1]

Safety-Critical Fragment-Based Screening Libraries

Because 8-Methoxyphenanthro[3,4-d][1,3]dioxole lacks the nitro group required for aristolochic acid-mediated DNA adduct formation and nephrotoxicity (apoptosis threshold ~12-fold higher than AAI in renal epithelial cells), it is suitable for inclusion in fragment-screening libraries where downstream toxicological risk must be minimized. Its logP of 4.2 and zero HBD count further ensure favorable physicochemical properties for fragment hit identification and subsequent lead development. [2]

Natural Product Derivatization and Total Synthesis of Papilistatin-Class Antineoplastics

The phenanthrodioxole core is the scaffold of papilistatin, a natural product with cancer cell growth inhibition GI50 values of 0.093–3.5 µg/mL across a panel of six human cancer cell lines and murine P388 leukemia. 8-Methoxyphenanthro[3,4-d][1,3]dioxole provides a key late-stage intermediate for the total synthesis of papilistatin analogs, enabling exploration of structure-activity relationships at positions 5 and 6 while preserving the non-toxic, non-nitro phenotype. [3]

CNS-Targeted Probe Design Leveraging High Passive Permeability

With a computed XLogP3 of 4.2—approximately 0.5–0.8 log units higher than the carboxylic acid-bearing aristolic acid—this compound offers enhanced passive membrane permeability for programs targeting intracellular or CNS-resident enzymes. Its neutral scaffold avoids the efflux transporter recognition and glucuronidation associated with carboxylic acid-containing analogs, making it a superior starting point for blood-brain barrier penetrant chemical probe development. [4]

Quote Request

Request a Quote for 8-Methoxyphenanthro[3,4-d][1,3]dioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.